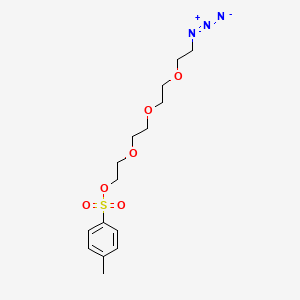
叠氮基-PEG4-甲苯磺酰
概述
描述
Azide-PEG4-Tos, also known as Azide-PEG4-Tosylate, is a heterofunctional crosslinker containing an azide group and a tosyl group. This compound is widely used in the field of bioconjugation and click chemistry due to its ability to form stable triazole linkages through reactions with alkynes. The presence of a polyethylene glycol (PEG) spacer enhances its solubility in aqueous media, making it a versatile tool in various scientific applications .
科学研究应用
Azide-PEG4-Tos has a wide range of applications in scientific research, including:
作用机制
Azide-PEG4-Tos, also known as 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a heterofunctional crosslinker with a wide range of applications in biochemical research .
Target of Action
Azide-PEG4-Tos primarily targets proteins and enzymes for immobilization on solid supports . It is used in the synthesis of PROTACs, which are molecules that induce the degradation of specific proteins within cells .
Mode of Action
The compound contains an azide (N3) group and a tosyl group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
Azide-PEG4-Tos is involved in the process of protein immobilization, where it forms a stable covalent bond between the protein and the solid support . This process is facilitated by the azide-alkyne cycloaddition, a type of Click Chemistry .
Pharmacokinetics
The presence of a peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of Azide-PEG4-Tos action is the formation of stable, highly bio-active conjugates of proteins or enzymes with solid supports . This is particularly useful in various applications such as the fabrication of biosensors, biochips, and microdevices .
Action Environment
The action of Azide-PEG4-Tos is influenced by environmental factors such as temperature and the presence of other reactive groups. For instance, the compound is typically stored at -20°C to maintain its stability . Furthermore, the presence of alkyne, BCN, or DBCO groups is necessary for the azide group of the compound to react and form a stable triazole linkage .
生化分析
Biochemical Properties
Azide-PEG4-Tos plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The azide group in Azide-PEG4-Tos can react with terminal alkynes and cyclooctyne derivatives via click chemistry. The tosyl group can be replaced by nucleophilic reagents for bioconjugation and PEGylation.
Cellular Effects
Azide-PEG4-Tos has notable effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to immobilize azide-functionalized proteins to micro- and nanoparticles directly from cell lysate .
Molecular Mechanism
Azide-PEG4-Tos exerts its effects at the molecular level through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The azide (N3) group reacts with terminal alkynes via CuAAC, strained cyclooctynes (e.g.
准备方法
Azide-PEG4-Tos can be synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG) with azide and tosyl groups. The general synthetic route involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. This reaction introduces the tosyl group to the PEG chain.
Industrial production methods for Azide-PEG4-Tos typically follow similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
化学反应分析
Azide-PEG4-Tos undergoes several types of chemical reactions, primarily involving its azide and tosyl functional groups:
Click Chemistry: The azide group reacts with alkynes, BCN (bicyclo[6.1.0]nonyne), or DBCO (dibenzocyclooctyne) through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Nucleophilic Substitution: The tosyl group acts as a good leaving group in nucleophilic substitution reactions, allowing it to be replaced by various nucleophiles such as amines, thiols, or alcohols
Common reagents and conditions used in these reactions include copper sulfate and sodium ascorbate for CuAAC, and various nucleophiles in polar aprotic solvents for nucleophilic substitution. The major products formed from these reactions are triazole-linked compounds and substituted PEG derivatives.
相似化合物的比较
Azide-PEG4-Tos can be compared with other similar compounds such as:
NHS-PEG4-Azide: This compound contains an azide group and an NHS ester group, which reacts with primary amines to form stable amide bonds.
Azide-PEG4-NHS: Similar to NHS-PEG4-Azide, this compound also contains an azide group and an NHS ester group, but with a different PEG spacer length.
Azide-PEG4-Alkyne: This compound contains both azide and alkyne groups, allowing it to undergo click chemistry reactions with other azide or alkyne-containing molecules.
The uniqueness of Azide-PEG4-Tos lies in its combination of azide and tosyl groups, which provides versatility in both click chemistry and nucleophilic substitution reactions, making it a valuable tool in various scientific and industrial applications .
属性
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O6S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-17-18-16/h2-5H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZZLMAEZYMGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)
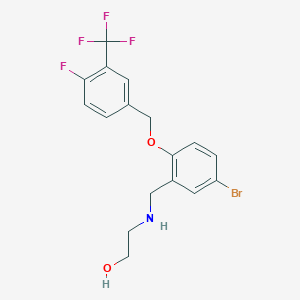

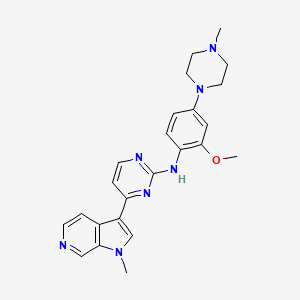
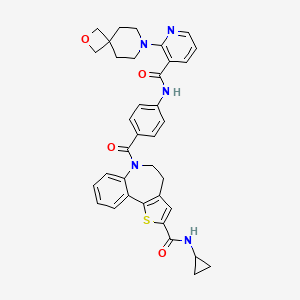

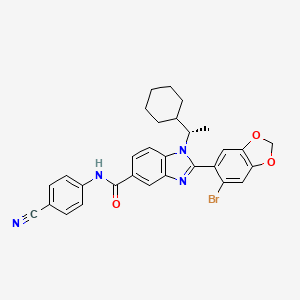
![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)
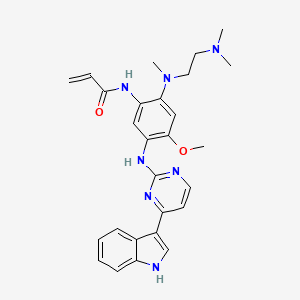
![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)
![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)
